molecular formula C16H13ClN2O2 B11786292 Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B11786292
M. Wt: 300.74 g/mol
InChI Key: RANXKVQMYZVPHC-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate typically involves the condensation of 4-chlorobenzaldehyde with o-phenylenediamine, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as column chromatography, ensures the isolation of the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate stands out due to its unique combination of a benzimidazole core with a chloro-substituted phenyl ring and an ester group. This structural arrangement imparts specific chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

ethyl 2-(4-chlorophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)11-5-8-13-14(9-11)19-15(18-13)10-3-6-12(17)7-4-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

RANXKVQMYZVPHC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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